1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

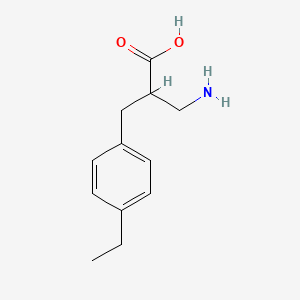

1-(3-Chlor-2,6-dihydroxyphenyl)octadecan-1-on ist eine organische Verbindung, die sich durch eine phenolische Struktur mit einer langen aliphatischen Kette auszeichnet. Diese Verbindung zeichnet sich durch ihre potenziellen Anwendungen in verschiedenen Bereichen aus, darunter Chemie, Biologie und Industrie. Ihre einzigartige Struktur, die sowohl hydrophile als auch hydrophobe Komponenten umfasst, macht sie für Forscher interessant.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(3-Chlor-2,6-dihydroxyphenyl)octadecan-1-on beinhaltet typischerweise die Reaktion von 3-Chlor-2,6-dihydroxybenzaldehyd mit Octadecanon unter bestimmten Bedingungen. Die Reaktion wird oft in Gegenwart einer Base, wie z. B. Natriumhydroxid, und eines Lösungsmittels wie Ethanol durchgeführt. Das Gemisch wird erhitzt, um die Kondensationsreaktion zu fördern, die zur Bildung der gewünschten Verbindung führt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um Produkte von hoher Qualität zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(3-Chlor-2,6-dihydroxyphenyl)octadecan-1-on durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die phenolischen Hydroxylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat zu Chinonen oxidiert werden.

Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einem Alkohol reduziert werden.

Substitution: Das Chloratom kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Natriumhydroxid in wässriger Lösung für nukleophile Substitution.

Hauptprodukte:

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von Alkoholderivaten.

Substitution: Bildung von substituierten Phenolverbindungen.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlor-2,6-dihydroxyphenyl)octadecan-1-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorstufe bei der Synthese komplexer organischer Moleküle eingesetzt.

Biologie: Untersucht auf seine potenziellen antimikrobiellen und antioxidativen Eigenschaften.

Medizin: Erforscht für seine Rolle bei der Medikamentenentwicklung, insbesondere bei der Gestaltung von Molekülen mit spezifischen biologischen Aktivitäten.

Industrie: Verwendet in der Formulierung von Spezialchemikalien und -materialien mit einzigartigen Eigenschaften.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(3-Chlor-2,6-dihydroxyphenyl)octadecan-1-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielen. Die phenolischen Hydroxylgruppen können an Wasserstoffbrückenbindungen und Redoxreaktionen teilnehmen, während die lange aliphatische Kette mit Lipidmembranen interagieren kann. Diese Wechselwirkungen können zelluläre Prozesse und Pfade beeinflussen und zu den beobachteten biologischen Wirkungen der Verbindung führen.

Ähnliche Verbindungen:

1-(3,5-Dichlor-2,6-dihydroxyphenyl)octadecan-1-on: Ähnliche Struktur, jedoch mit einem zusätzlichen Chloratom, das seine Reaktivität und biologische Aktivität verändern kann.

1-(3-Chlor-2,6-dihydroxyphenyl)ethanon: Kürzere aliphatische Kette, was zu unterschiedlichen physikalischen und chemischen Eigenschaften führt.

Einzigartigkeit: 1-(3-Chlor-2,6-dihydroxyphenyl)octadecan-1-on ist einzigartig aufgrund seiner spezifischen Kombination aus einem Phenolring mit einer langen aliphatischen Kette, die ein Gleichgewicht zwischen hydrophilen und hydrophoben Eigenschaften bietet. Dies macht es vielseitig für verschiedene Anwendungen, insbesondere in Bereichen, die amphiphile Moleküle erfordern.

Vergleich Mit ähnlichen Verbindungen

1-(3,5-Dichloro-2,6-dihydroxyphenyl)octadecan-1-one: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.

1-(3-Chloro-2,6-dihydroxyphenyl)ethanone: Shorter aliphatic chain, resulting in different physical and chemical properties.

Uniqueness: 1-(3-Chloro-2,6-dihydroxyphenyl)octadecan-1-one is unique due to its specific combination of a phenolic ring with a long aliphatic chain, providing a balance of hydrophilic and hydrophobic characteristics. This makes it versatile for various applications, particularly in fields requiring amphiphilic molecules.

Eigenschaften

CAS-Nummer |

921758-92-1 |

|---|---|

Molekularformel |

C24H39ClO3 |

Molekulargewicht |

411.0 g/mol |

IUPAC-Name |

1-(3-chloro-2,6-dihydroxyphenyl)octadecan-1-one |

InChI |

InChI=1S/C24H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(26)23-22(27)19-18-20(25)24(23)28/h18-19,27-28H,2-17H2,1H3 |

InChI-Schlüssel |

JHGPOESNDSGDAO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1O)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12615426.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)

![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)

![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)

![5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)

![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)